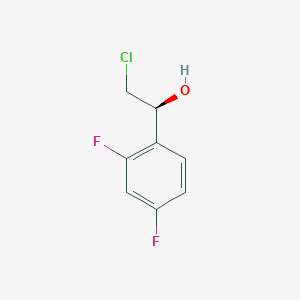

![molecular formula C15H15N3O3S2 B2996026 S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate CAS No. 295365-16-1](/img/structure/B2996026.png)

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, in normal and cancerous cells. ABT-737 has been extensively studied for its potential as an anticancer agent.

Scientific Research Applications

Anticancer Activities

This compound has been investigated for its potential as an anticancer agent . It is part of a series of compounds that have been synthesized to target tubulin polymerization, which is a crucial process in cell division . By inhibiting tubulin polymerization, these compounds can effectively stop the proliferation of cancer cells. The research indicates that derivatives of this compound have shown significant activity against various cancer cell lines, including HeLa, A549, and HT-29, with IC50 values ranging from 30 to 240 nM .

Tubulin Polymerization Inhibition

As part of its anticancer properties, this compound’s ability to inhibit tubulin polymerization makes it a valuable tool for scientific research into the mechanisms of cell division and cancer growth . By understanding how tubulin inhibitors work, researchers can develop new strategies for cancer treatment.

Synthesis of Antitumor Agents

The compound is used in the synthesis of new antitumor agents. A study has shown that modifying the 2-position of the pharmacophore with different amines can lead to the creation of compounds with varied and potent antitumor activities . This opens up possibilities for the development of a new class of antitumor drugs.

Pharmacophore Modification

The compound serves as a pharmacophore that can be modified to enhance its biological activity. By altering the substituents at the 2-position, researchers can synthesize a range of compounds with different properties and potential applications in drug development .

Drug Discovery Research

In the field of drug discovery, this compound is a candidate for the development of new drugs due to its modifiable structure and biological activities. Its role in the inhibition of tubulin polymerization is particularly relevant for the design of drugs targeting cancer cells .

Biological Investigation

The compound is also used in biological investigations to understand the interaction between small molecules and biological targets. Studies involving this compound can provide insights into the molecular basis of diseases and the action mechanism of therapeutic agents .

Chemical Biology Studies

In chemical biology, this compound can be used to study the chemical processes within living organisms, particularly how chemical substances interact with and influence biological systems. It can serve as a tool compound for probing biological pathways .

Molecular Pharmacology

Lastly, in molecular pharmacology, the compound is used to study the effects of drugs at the molecular level. It can help in identifying the molecular targets of drugs and understanding the drug-receptor interactions that underpin therapeutic effects .

properties

IUPAC Name |

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c16-15(19)22-11-14(17-12-7-3-1-4-8-12)18-23(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHSIADWOWIOFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)CSC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/CSC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)

![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)

![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)